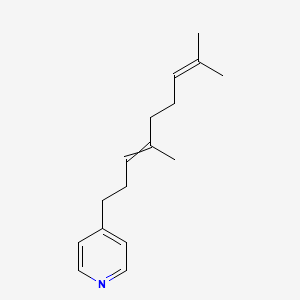

4-(4,8-Dimethylnona-3,7-dienyl)pyridine

Description

Overview of Pyridine (B92270) Derivatives in Medicinal Chemistry and Bioactive Compound Discovery

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is a fundamental structural motif in a multitude of natural products and synthetic compounds. globalresearchonline.netresearchgate.net Its derivatives are of paramount importance in medicinal chemistry, featuring in a wide range of pharmaceuticals with diverse therapeutic applications. tandfonline.comnih.govsciencepg.com The pyridine ring's ability to engage in various non-covalent interactions, its water-solubilizing properties, and its capacity to serve as a scaffold for diverse functionalization make it a privileged structure in drug design. nih.govmdpi.com

Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. tandfonline.comnih.govajrconline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. nih.gov This versatility has led to the development of numerous pyridine-based drugs that are currently in clinical use. researchgate.net

Historical Context and Origins of 4-(4,8-Dimethylnona-3,7-dienyl)pyridine in Academic Inquiry

Despite the extensive research into pyridine derivatives, the specific compound this compound has a limited footprint in academic literature. Its history and origins in scientific inquiry are not well-documented in publicly accessible research databases. The compound is listed in several chemical databases and by commercial suppliers, indicating its synthesis and availability. However, dedicated studies on its discovery, synthesis, and biological evaluation are conspicuously absent from the mainstream scientific literature. Its existence is acknowledged primarily through its CAS Registry Number 38462-23-6. nih.gov A safety assessment for its use as a fragrance ingredient has been conducted, but this falls outside the scope of academic research into its potential bioactive properties. nih.gov

Scope and Objectives of the Academic Research Survey

The primary objective of this academic research survey is to collate and present the currently available scientific information solely on this compound. This article will adhere strictly to the outlined structure, focusing on its chemical and biological research profile. Given the limited specific data, this survey will also draw upon the broader knowledge of pyridine derivatives to provide context. The aim is to provide a foundational understanding of the compound based on existing data and to highlight the significant gaps in the current body of research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H23N |

| Molecular Weight | 229.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 38462-23-6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38462-23-6 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

4-(4,8-dimethylnona-3,7-dienyl)pyridine |

InChI |

InChI=1S/C16H23N/c1-14(2)6-4-7-15(3)8-5-9-16-10-12-17-13-11-16/h6,8,10-13H,4-5,7,9H2,1-3H3 |

InChI Key |

OVJCOXQJBRJIRJ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC1=CC=NC=C1)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC1=CC=NC=C1)C)C |

Other CAS No. |

38462-23-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

De Novo Synthesis of 4-(4,8-Dimethylnona-3,7-dienyl)pyridine

The de novo synthesis of this molecule requires careful strategic planning to ensure the correct placement of the isoprenoid chain on the pyridine (B92270) ring and to control the stereochemistry of the side chain's double bonds.

The direct, position-selective C-4 alkylation of a pre-formed pyridine ring represents a significant challenge in heterocyclic chemistry, often leading to mixtures of regioisomers. nih.govnih.gov A robust strategy for synthesizing this compound involves a regioselective C-H functionalization approach.

One of the most effective methods for C4-alkylation of pyridines is the Minisci reaction, a radical-based process. nih.gov In a potential synthetic pathway, pyridine can be reacted with a radical precursor derived from a suitable carboxylic acid corresponding to the desired side chain. For the synthesis of the target molecule, this would involve a carboxylic acid such as 5,9-dimethyl-4,8-decadienoic acid.

A significant advancement in achieving regioselectivity is the use of a temporary blocking group on the pyridine nitrogen. A simple maleate-derived blocking group has been shown to provide exceptional control for Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.govchemrxiv.org This method is operationally simple and scalable, making it suitable for accessing C4-alkylated pyridines from inexpensive starting materials. nih.gov The general reaction is outlined below:

Table 1: Proposed Minisci Reaction for C4-Alkylation of Pyridine

| Step | Description | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Protection | Pyridine, Maleic Anhydride | Not specified | Maleate-protected pyridine |

| 2 | Alkylation | Protected Pyridine, Carboxylic Acid (Radical Precursor), Silver Nitrate, Ammonium Persulfate | Water, 80 °C | C4-alkylated Pyridine Adduct |

This table outlines a generalized, plausible reaction pathway based on established methodologies for C4-alkylation. nih.govchemrxiv.org

The 4,8-dimethylnona-3,7-dienyl side chain contains two double bonds, which can exist as either E or Z isomers. Controlling the stereochemistry of these bonds during synthesis is crucial. The stereochemical outcome is often dictated by the geometry of the starting materials and the reaction mechanism. nih.gov In biosynthetic pathways, the stereochemistry of isoprenoids is precisely controlled by enzymes. avantiresearch.com In chemical synthesis, achieving high stereoselectivity often requires multi-step sequences or the use of stereospecific reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, with appropriate aldehyde and phosphonium (B103445) ylide precursors to construct the isoprenoid chain before its attachment to the pyridine ring.

Regioselectivity is the other major challenge. As mentioned, direct alkylation of pyridine can yield a mixture of C2, C3, and C4 isomers. The use of a directing or blocking group is paramount for selectively functionalizing the C4 position. nih.govnih.gov The maleate-derived blocking group strategy effectively shields the C2 and C6 positions and electronically favors radical attack at C4, thus preventing the formation of undesired regioisomers. nih.govchemrxiv.org The study of aryne distortion models also provides insight into controlling regioselectivity in reactions involving substituted pyridines. nih.gov

Chemical Modification of the Pyridine Nucleus and Isoprenoid Side Chain

Once synthesized, the this compound scaffold can be further modified to generate a diverse range of derivatives with potentially new properties.

The nitrogen atom of the pyridine ring can be readily quaternized to form cationic N-alkylpyridinium salts. nih.gov This modification introduces a positive charge and significantly alters the molecule's amphiphilic character. A universal method for this transformation involves refluxing the parent pyridine compound with an appropriate 1-bromoalkane in a solvent such as dry ethanol. nih.gov The resulting crude product can then be purified by crystallization. nih.gov

For instance, the synthesis of a cetyl derivative, which could be termed "cetyl-maritima," would involve the reaction with 1-bromohexadecane. Such pyridinium (B92312) salts with long alkyl chains are classified as cationic surfactants. nih.gov

Table 2: Synthesis of N-Alkylpyridinium Derivatives

| Alkyl Halide | Resulting N-Alkyl Chain | Potential Application | Reference |

|---|---|---|---|

| 1-Bromooctane | Octyl (C8) | Cationic Surfactant | nih.gov |

| 1-Bromododecane | Dodecyl (C12) | Micellar Catalyst, Solubilizer | nih.govrsc.org |

| 1-Bromohexadecane | Hexadecyl (C16) / Cetyl | Anti-plaque agent, Surfactant | nih.gov |

This table presents examples of N-alkyl chains that can be introduced onto the pyridine nitrogen, based on general synthetic methods for pyridinium salts. nih.gov

The pyridine nitrogen serves as an excellent coordination site for metal ions, allowing for the formation of various organometallic complexes. Ruthenium(II) polypyridyl complexes, in particular, have been the subject of intense research. rsc.org These complexes are typically synthesized by reacting a ruthenium precursor, such as [Ru(bpy)₂(Cl)₂] or [Ru(dmb)₂(Cl)₂] (where dmb is 4,4'-dimethyl-2,2'-bipyridine), with the desired pyridine-based ligand. nih.gov

In this case, this compound would act as a monodentate or potentially bidentate ligand, displacing one or more of the initial ligands on the ruthenium center. The synthesis often involves heating the reactants in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques. nih.gov The long isoprenoid tail of the ligand could influence the solubility and lipophilicity of the final ruthenium complex, potentially facilitating its interaction with cellular membranes.

Creating structural analogs by modifying the isoprenoid side chain is a key strategy for structure-activity relationship studies. While specific examples for this compound are not detailed in the literature, several general approaches can be proposed based on isoprenoid chemistry. avantiresearch.com

Chain Length Variation: Synthetic routes could be adapted to use different isoprenoid precursors, such as those derived from geraniol (B1671447) (C10), farnesol (B120207) (C15), or geranylgeraniol (B1671449) (C20), to generate analogs with shorter or longer side chains. avantiresearch.com

Saturation Modification: The one or two double bonds in the nonadienyl chain could be selectively or fully hydrogenated. This would create more flexible and saturated alkyl side chains, altering the rigidity and conformation of the molecule.

Functionalization: The double bonds provide reactive handles for introducing new functional groups. Epoxidation, dihydroxylation, or other electrophilic additions could be performed to install polar groups like epoxides, diols, or halides onto the isoprenoid tail. These modifications would drastically change the polarity and hydrogen-bonding capabilities of the lipophilic portion of the molecule.

Biological Activities and Mechanistic Investigations

Antifungal Efficacy and Cellular Impact

The antifungal properties of 4-(4,8-Dimethylnona-3,7-dienyl)pyridine have been evaluated, particularly against fungal species responsible for significant human mycoses.

Studies have tested this compound against Madurella mycetomatis, a primary causative agent of eumycetoma, a chronic subcutaneous infection. nih.gov The compound, referred to as Maritima in this context, demonstrated only weak activity against the fungus. researchgate.netresearchgate.net This finding contrasts with its synthetically modified derivative, Cetyl-Maritima, which showed significantly increased antifungal potency. researchgate.netresearchgate.net

Antifungal Activity of this compound

| Compound | Fungal Pathogen | Observed Activity |

|---|

The precise molecular mechanism of antifungal action for this compound has not been extensively detailed, likely due to its limited potency. However, the mechanisms for other pyridine (B92270) and azole-based antifungal compounds often involve the disruption of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to altered membrane permeability and ultimately cell death. nih.gov One common target within this pathway is the enzyme lanosterol (B1674476) demethylase. nih.gov While it is plausible that this compound may exert its weak effect through a similar pathway, specific studies confirming its target are not available.

Antiparasitic Potency and Target Pathway Elucidation

The compound has also been screened for its effectiveness against protozoal parasites that cause widespread human diseases.

In vitro testing of this compound (Maritima) against the protozoal parasites Toxoplasma gondii and Leishmania major revealed it to be inactive. researchgate.netresearchgate.net Toxoplasma gondii is the causative agent of toxoplasmosis, a globally prevalent disease that can have severe consequences in immunocompromised individuals. nih.gov Leishmania major is a species that causes cutaneous leishmaniasis. researchgate.net The lack of efficacy of the parent compound highlights the need for chemical modification to unlock any potential antiparasitic activity. researchgate.netresearchgate.net

Antiparasitic Activity of this compound

| Compound | Parasite | Observed Activity |

|---|---|---|

| This compound (Maritima) | Toxoplasma gondii | Inactive researchgate.netresearchgate.net |

The study of this compound and its derivatives provides a clear example of a structure-activity relationship. The pyridine ring is a common scaffold in molecules with diverse biological activities, including antiparasitic effects. nih.gov In its parent form, this compound was inactive against the tested parasites. researchgate.netresearchgate.net However, synthetic modification through N-alkylation to create Cetyl-Maritima, a derivative with a cationic N-cetylpyridinium head, resulted in a significant increase in antiparasitic activity against both T. gondii and L. major. researchgate.netresearchgate.net This demonstrates that the presence of the cationic charge on the pyridine nitrogen is a critical structural feature for conferring potent antiparasitic effects in this class of molecules.

Given the inactivity of this compound against Toxoplasma gondii and Leishmania major, specific intracellular or extracellular targets for this compound have not been identified. researchgate.netresearchgate.net Research into antiparasitic mechanisms for other compounds suggests various potential targets. For instance, some drugs target the parasite's ergosterol synthesis pathway, specifically enzymes like lanosterol 14-demethylase, which is crucial for parasite membrane integrity. nih.gov Other potential targets include enzymes essential for parasite replication, such as phenylalanine t-RNA synthetase. nih.gov However, there is no evidence to link this compound to these or any other specific parasitic targets.

Broader Biological Modulatory Activities of Related Compounds

The structural motifs present in this compound, namely the pyridine head and the terpenoid tail, are found in a diverse range of biologically active molecules. Examining the activities of these related compounds provides a broader context for understanding the potential biological roles of the target molecule.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, based on population density. nih.govnih.govmdpi.com The inhibition of QS, known as quorum quenching, is a promising strategy for attenuating bacterial pathogenicity without exerting direct selective pressure that leads to resistance. mdpi.comnih.gov Both pyridine and terpenoid compounds have been identified as effective quorum sensing inhibitors (QSIs).

Pyridine derivatives have been shown to interfere with QS systems, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium's communication is partly controlled by the LasR receptor, a key target for QS inhibition. nih.govresearchgate.net For instance, a library of 2-difluoromethylpyridine derivatives was designed based on the known QSI 4NPO (Pyridine-N-oxide). Several of these derivatives demonstrated equal or superior inhibitory activity in a P. aeruginosa QS system, with IC₅₀ values ranging from 19 to 35 µM. rsc.org These compounds also effectively reduced biofilm formation and the production of virulence factors like violacein (B1683560) and protease. rsc.org In another study, newly synthesized 2-oxo-pyridines containing a thiophene (B33073) or furan (B31954) scaffold were found to be potent against various pathogens. The most active derivatives significantly reduced the production of the LasR gene in P. aeruginosa by 10–40% at sub-inhibitory concentrations. nih.govresearchgate.net

| Compound Class | Target System/Organism | Key Findings | Reference |

| 2-Difluoromethylpyridine derivatives | Pseudomonas aeruginosa QS | Showed IC₅₀ values from 19 to 35 µM; reduced biofilm and virulence factors. | rsc.org |

| 2-Oxo-pyridines with thiophene/furan | Pseudomonas aeruginosa LasR gene | Reduced LasR gene production by 10–40% at 1/8 MIC. | nih.govresearchgate.net |

| Terpenoids (general) | Various bacteria | Inhibit biofilm formation and virulence factor production. | researchgate.net |

| Geraniol (B1671447) | Pseudomonas aeruginosa | Inhibits swarming motility, pyocyanin (B1662382) production, and extracellular protease secretion. | researchgate.net |

Plant-derived metabolites, including terpenoids, are also recognized for their significant anti-biofilm and QSI activities. researchgate.net The terpenoid geraniol, which shares a structural resemblance to the side chain of this compound, has been observed to inhibit QS-related activities in P. aeruginosa, including swarming motility and the production of pyocyanin and extracellular proteases. researchgate.net The mechanism often involves interference with QS signaling molecules or disruption of the bacterial membrane, leading to reduced virulence.

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP). nih.govfrontierspartnerships.org FPP is a precursor for a multitude of essential biomolecules, including sterols, dolichols, and ubiquinones, and is necessary for protein prenylation, a key process in cell signaling. frontierspartnerships.orgnih.gov As such, FPPS is a well-established target for drugs treating bone resorption diseases, certain cancers, and infectious diseases. nih.govnih.gov

Nitrogen-containing bisphosphonates (N-BPs) are a major class of FPPS inhibitors. nih.govrsc.org Their mechanism involves mimicking the natural substrate, leading to the inhibition of FPP and geranylgeranyl pyrophosphate (GGPP) synthesis. nih.gov This disruption impairs the function of small GTPase signaling proteins like Ras and Rho, which are vital for osteoclast function and cell survival. nih.gov

Notably, pyridine-containing compounds have been specifically developed as FPPS inhibitors. Research into bisphosphonate inhibitors of Trypanosoma brucei FPPS identified a compound (referred to as compound 8b in the study) with a pyridine ring side-chain. nih.gov X-ray crystallography revealed that the pyridine ring of this inhibitor binds in the enzyme's active site, positioned between the allylic (S1) and homoallylic (S2) sites, demonstrating that the pyridine moiety can be a key structural feature for potent enzyme inhibition. nih.gov Beyond bisphosphonates, other classes of FPPS inhibitors have been introduced, including quinoline (B57606) and salicylic (B10762653) acid derivatives, which are being explored for treating cancers in soft tissues. nih.gov

Additionally, terpenoid-like natural products have been identified as FPPS inhibitors. The quinone methides taxodone, taxodione, and the quinone arenarone—compounds with known antitumor activities—were found to inhibit human FPPS with IC₅₀ values in the low micromolar range (~1–3 µM). pnas.org Structural studies showed that these compounds bind to the homoallylic (isopentenyl diphosphate, IPP) binding site of the enzyme, representing a different inhibitory mechanism from many bisphosphonates. pnas.org

| Inhibitor Class | Enzyme Target | Key Findings | Reference |

| Pyridine-containing bisphosphonates | Trypanosoma brucei FPPS | Pyridine ring binds in the active site between S1 and S2 sites. | nih.gov |

| Nitrogen-containing bisphosphonates (N-BPs) | Human FPPS | Inhibit FPP and GGPP synthesis; potent inhibitors of osteoclastic activity. | nih.gov |

| Terpenoid Quinone Methides (Taxodone, Taxodione) | Human FPPS | Inhibit enzyme with IC₅₀ values of ~1–3 µM by binding to the IPP site. | pnas.org |

| Quinoline derivatives | FPPS | Investigated as non-bisphosphonate inhibitors for soft tissue cancers. | nih.gov |

The pyridine nucleus is a common scaffold in molecules designed for anticancer applications, owing to its physicochemical properties which can include modulated lipophilicity and an enhanced ability to form hydrogen bonds. mdpi.comnih.gov A wide array of pyridine derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov

One primary mechanism by which some pyridine-based compounds exert their cytotoxic effects is through direct interaction with nucleic acids. ekb.egmdpi.com The planar nature of the pyridine ring allows it to function as an intercalating agent, inserting itself between the base pairs of the DNA double helix. ekb.egmdpi.com This intercalation can disrupt the DNA structure, leading to strand breaks, blockage of replication and transcription, and ultimately, cell death. ekb.egmdpi.commdpi.com For example, a series of zinc(II) complexes with substituted terpyridine ligands were shown to bind strongly to DNA via intercalation, inducing conformational changes in the DNA and exhibiting potent antiproliferative activity against several human carcinoma cell lines, with some IC₅₀ values as low as 0.33 µM. mdpi.com

Numerous studies have quantified the antiproliferative effects of various pyridine derivatives. A review analyzing compounds from 2012 to 2022 found that the presence of specific functional groups, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O), often enhanced the antiproliferative activity of pyridine derivatives. mdpi.comnih.gov In one study, newly synthesized nicotinamide (B372718) and thieno[2,3-b]pyridine (B153569) derivatives showed interesting antitumor activity, particularly against human hepatocellular (HepG-2) and colon (HCT-116) carcinoma cells. nih.govacs.org Another recent investigation of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives identified a compound that was more potent against Caco-2 colon cancer cells (IC₅₀ = 7.83 µM) than the standard drug Doxorubicin (IC₅₀ = 12.49 µM). researchgate.net This compound was found to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. researchgate.net

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism | Reference |

| Zinc(II) terpyridine complexes | A549, Bel-7402, MCF-7, Eca-109 | 0.33 - 1.05 µM | DNA intercalation | mdpi.com |

| Nicotinamide & Thieno[2,3-b]pyridines | HCT-116, HepG-2 | 9.8 - 15.4 µM | VEGFR-2 Inhibition | ekb.egnih.govacs.org |

| 2-Oxo-pyridine/1'H-spiro-pyridine | Caco-2 (colon) | 7.83 µM | Apoptosis induction (Bax/Bcl-2 modulation), EGFR/VEGFR-2 inhibition | researchgate.net |

| Pyridine derivatives with urea (B33335) linker | MCF-7 (breast) | 26 µM (at 48h) | Not specified | researchgate.net |

Structural Characterization and Advanced Spectroscopic Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the entire molecular structure.

1H NMR and 13C NMR for Structural Assignment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 4-(4,8-Dimethylnona-3,7-dienyl)pyridine.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The signals for the pyridine (B92270) ring protons typically appear in the aromatic region (around δ 7.0-8.5 ppm), while the protons of the dimethylnona-dienyl side chain are observed in the aliphatic and olefinic regions. The integration of these signals corresponds to the number of protons of each type.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The pyridine carbons resonate at lower field (higher ppm values) compared to the aliphatic carbons of the side chain. The olefinic carbons of the dienyl group appear in the intermediate region. Predicted chemical shifts for the pyridine ring are typically around δ 123-150 ppm.

A full assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the molecular structure. The data is typically presented in tabular format, detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hertz (Hz).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyridine H-2, H-6 | ~8.4 | d | ~5.9 |

| Pyridine H-3, H-5 | ~7.1 | d | ~5.9 |

| Olefinic H-3 | ~5.2 | t | ~7.0 |

| Olefinic H-7 | ~5.1 | t | ~7.0 |

| Allylic Protons | ~2.0-2.8 | m | - |

| Methyl Protons | ~1.6-1.7 | s | - |

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental data may vary.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ ppm) |

| Pyridine C-4 | ~155 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-3, C-5 | ~124 |

| Olefinic C-3, C-7 | ~120-125 |

| Quaternary C-4, C-8 | ~131-135 |

| Aliphatic Carbons | ~16-40 |

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of the molecule. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the molecular structure. For instance, it would show correlations between the olefinic protons and the adjacent allylic methylene (B1212753) protons in the side chain. chemspider.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. chemspider.com This is a powerful tool for assigning which proton signal corresponds to which carbon signal in the respective spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. chemspider.com HMBC is critical for establishing the connectivity across quaternary carbons (like the methyl-substituted carbons of the double bonds) and for linking the side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry, such as the E/Z configuration of the double bonds in the nonadienyl chain.

Collectively, these 2D NMR techniques provide a complete and detailed picture of the molecular structure of this compound. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of a compound, which in turn confirms its elemental composition and molecular formula. rsc.org For this compound, the molecular formula is C₁₆H₂₃N. nih.gov

HRMS provides a highly accurate mass measurement, typically to four or more decimal places. This experimental mass can be compared to the calculated exact mass based on the molecular formula. A close match between the found and calculated masses provides strong evidence for the proposed formula.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₃N | nih.gov |

| Calculated Monoisotopic Mass | 229.183050 Da | chemspider.com |

| Experimental Mass (m/z) | Data not available in search results |

Note: Confirmation requires experimental data showing the measured mass-to-charge ratio ([M+H]⁺) compared to the calculated value.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N and C=C stretching vibrations of the pyridine ring (typically around 1600-1450 cm⁻¹).

C=C stretching of the alkene groups in the side chain (around 1650-1600 cm⁻¹).

Aromatic C-H stretching from the pyridine ring (above 3000 cm⁻¹).

Aliphatic C-H stretching from the methyl and methylene groups of the side chain (just below 3000 cm⁻¹).

A recent safety assessment noted that UV/Vis absorption spectra have been obtained for this compound. uu.nl

Chromatographic Methods for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable to this compound.

High-Performance Liquid Chromatography (HPLC): The compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.com A study has described its separation on a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (LC-MS), the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC): GC is a standard technique for analyzing volatile compounds like pyridine and its derivatives. rsc.org The analysis of pyridine on nonpolar columns can sometimes result in fronting peaks due to strong polarity mismatches. For the analysis of less volatile compounds like this compound, direct injection into a GC system equipped with a flame ionization detector (GC-FID) is a suitable method.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For 4-(4,8-dimethylnona-3,7-dienyl)pyridine, these calculations would elucidate its electronic structure and reactivity.

Detailed Research Findings: In a typical quantum chemical study, the geometry of the this compound molecule would first be optimized to find its most stable three-dimensional conformation. Following this, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, the distribution of electron density can be mapped to generate an electrostatic potential map. This map would highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be an electron-rich area, making it a likely site for electrophilic attack or hydrogen bonding. nih.govauctoresonline.org The reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. researchgate.net

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govtubitak.gov.tr These methods are central to drug discovery and development. rsc.org

Detailed Research Findings: Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. orientjchem.org For pyridine derivatives, common biological targets include enzymes like kinases and receptors such as the Epidermal Growth Factor Receptor (EGFR). nih.govtubitak.gov.tr The docking results would provide a binding score, indicating the strength of the interaction, and reveal the specific binding pose of the molecule within the active site. orientjchem.org

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. chemrevlett.com An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. chemrevlett.com For this compound, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the long dimethylnona-dienyl chain could form extensive hydrophobic interactions with nonpolar amino acid residues in the binding pocket. tubitak.gov.trrsc.org

| Potential Protein Target | PDB ID | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Met793, Leu718, Val726 | Hydrogen bonding, Hydrophobic interactions |

| Tubulin | 1SA0 | Cys241, Leu255, Ala316 | Hydrophobic interactions, van der Waals forces |

| Kinesin Eg5 | 2VET | Glu116, Gly117, Trp127 | Hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com Developing a QSAR model for a class of compounds that includes this compound could enable the prediction of its activity and guide the design of new, more potent analogues. chemrevlett.comnih.gov

Detailed Research Findings: To build a QSAR model, a dataset of structurally related pyridine derivatives with known biological activities (e.g., IC50 values) against a specific target is required. wjpsonline.comnih.gov For each compound, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). wjpsonline.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the biological activity. chemrevlett.comnih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (cross-validation) and external validation with a test set of compounds. chemrevlett.com A reliable QSAR model could then be used to predict the biological activity of this compound, even if it has not been experimentally tested.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Physicochemical | LogP | Lipophilicity of the molecule |

| Quantum Chemical | LUMO Energy | Electron accepting capability |

In Silico Screening and Predictive Biology

In silico screening and predictive biology encompass a broad range of computational methods to assess the potential biological effects of a compound. This can include virtual screening of large compound libraries, as well as the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. nih.govauctoresonline.orgmalariaworld.org

Detailed Research Findings: For this compound, in silico screening could be used to virtually test it against a panel of known biological targets to identify potential new applications. malariaworld.org Predictive biology models can also be employed to estimate its drug-likeness based on criteria such as Lipinski's Rule of Five. auctoresonline.org

ADME prediction models would provide insights into how the compound might behave in the body. For instance, its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s can be computationally estimated. nih.govauctoresonline.org Toxicity prediction models can flag potential safety concerns by identifying structural alerts that are associated with various forms of toxicity. malariaworld.org

A practical example of in silico modeling for this compound comes from its safety assessment as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has utilized proprietary in silico tools, such as the 2-Box Model and the Creme RIFM Model, to calculate air exposure concentrations and assess the risk associated with its use in consumer products. uu.nl

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |

| Ames Mutagenicity | Non-mutagenic | Low concern for mutagenic potential. |

Future Prospects and Emerging Research Avenues

Development of Next-Generation Analogues with Enhanced Bioactivity

The development of novel analogues of 4-(4,8-Dimethylnona-3,7-dienyl)pyridine represents a primary avenue for enhancing its biological activity. The pyridine (B92270) ring is a versatile scaffold, and its substitution pattern can profoundly influence the pharmacological properties of the resulting compounds. organic-chemistry.org Future research should focus on systematic modifications of both the pyridine and terpenoid moieties to create a library of new chemical entities for biological screening.

Table 1: Potential Strategies for Analogue Development

| Modification Strategy | Target Moiety | Rationale | Potential Outcome |

| Ring Substitution | Pyridine | Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and basicity of the nitrogen atom, influencing interactions with biological targets. organic-chemistry.orgresearchgate.net | Enhanced binding affinity to specific enzymes or receptors. |

| Isomeric Variation | Pyridine | Shifting the terpenoid substituent from the C4 position to the C2 or C3 position could alter the molecule's three-dimensional shape and biological activity. | Discovery of novel structure-activity relationships. |

| Terpenoid Chain Modification | Dimethylnona-3,7-dienyl | Altering the length, branching, and degree of unsaturation of the terpenoid tail can impact lipophilicity, membrane permeability, and metabolic stability. | Improved pharmacokinetic properties and cellular uptake. |

| Introduction of Functional Groups | Both | Incorporation of hydroxyl, amino, or carboxylic acid groups can create new hydrogen bonding opportunities and serve as handles for further derivatization. | Increased water solubility and potential for new biological interactions. |

Systematic synthetic efforts, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial in designing analogues with optimized potency and selectivity.

Exploration of Novel Therapeutic Applications in Infectious Diseases

The pyridine nucleus is a constituent of numerous antimicrobial and antiviral drugs, suggesting that this compound and its future analogues could possess therapeutic potential in infectious diseases. mdpi.comorganic-chemistry.orgwur.nl The lipophilic terpenoid tail could facilitate the compound's passage through microbial cell membranes, enhancing its efficacy.

Initial research should involve broad-spectrum screening of the parent compound and its derivatives against a panel of clinically relevant bacteria and viruses.

Table 2: Potential Antimicrobial and Antiviral Screening Targets

| Pathogen Type | Examples | Rationale |

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Pyridine derivatives have shown activity against these pathogens. organic-chemistry.org |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | The lipophilic tail may aid in penetrating the outer membrane of Gram-negative bacteria. |

| Fungi | Candida albicans, Aspergillus niger | Terpenoids are known to possess antifungal properties. mdpi.com |

| Enveloped Viruses | Influenza virus, Coronaviruses | The lipophilic side chain could potentially interfere with the viral envelope. |

| Non-Enveloped Viruses | Poliovirus | Some phenoxazine (B87303) derivatives, which also contain heterocyclic rings, have shown activity against poliovirus. nih.gov |

Positive hits from these initial screens would warrant more detailed mechanistic studies to identify the specific molecular targets and pathways affected by these compounds.

Advanced Bioconjugation and Delivery Systems

To enhance the therapeutic potential of this compound derivatives, advanced bioconjugation and drug delivery strategies can be explored. Bioconjugation involves linking the molecule to other chemical entities to improve its properties. tjnpr.org

Future research could focus on:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve water solubility and prolong circulation time.

Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that specifically targets diseased cells, such as cancer cells, for targeted drug delivery.

Nanoparticle Formulation: Encapsulating the compound within lipid nanoparticles or polymeric micelles to enhance its stability, solubility, and bioavailability. Pyridine-based compounds have been explored for their potential in drug delivery systems. nih.gov

These approaches could help to overcome potential challenges such as poor solubility or off-target effects, leading to more effective and safer therapeutic agents.

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a powerful framework for understanding the complex interactions of a compound within a biological system. nih.gov By integrating data from various "omics" technologies (genomics, proteomics, metabolomics), researchers can gain a holistic view of the cellular response to this compound and its analogues.

Potential applications of systems biology in this context include:

Target Identification: Identifying the protein targets of the compound by observing changes in protein expression or activity levels.

Pathway Analysis: Elucidating the metabolic and signaling pathways that are perturbed by the compound.

Toxicity Prediction: Identifying potential off-target effects and predicting toxicity based on the compound's impact on cellular networks.

These computational and high-throughput experimental approaches can accelerate the drug discovery process and provide valuable insights into the mechanism of action of these novel compounds.

Addressing Challenges in Scalable Synthesis and Derivatization

For any promising compound to move from the laboratory to clinical applications, a scalable and efficient synthetic route is essential. While various methods exist for the synthesis of functionalized pyridines, developing a process that is suitable for the large-scale production of this compound and its derivatives will present its own set of challenges. organic-chemistry.orgukri.orgchemrxiv.orgmdpi.com

Key areas for future research in synthetic chemistry include:

Development of Novel Catalytic Methods: Exploring new catalysts, including biocatalysts, for the efficient and regioselective functionalization of the pyridine ring. ukri.org

Convergent Synthetic Strategies: Designing synthetic routes where the pyridine and terpenoid fragments are synthesized separately and then coupled together in a late-stage reaction to facilitate the rapid generation of analogues.

Flow Chemistry: Utilizing continuous flow reactors for a safer, more efficient, and scalable synthesis process.

Overcoming these synthetic hurdles will be critical for the successful translation of any therapeutic discoveries into viable pharmaceutical products. The development of practical and regioselective methods for the C4-alkylation of pyridines is an active area of research. chemrxiv.orgnih.gov

Q & A

Q. What are the key physicochemical properties of 4-(4,8-dimethylnona-3,7-dienyl)pyridine, and how do they influence experimental design?

Answer: The compound (CAS 38462-23-6) has a molecular formula C₁₆H₂₃N and a molecular weight of 229.36 g/mol . Its LogP value of 4.71 indicates high lipophilicity, which is critical for solubility studies and partitioning experiments . Researchers should account for this property when designing cell membrane permeability assays or environmental fate studies. The pyridine ring and dienyl side chain suggest potential reactivity in nucleophilic substitution or oxidation reactions, which must be considered during synthesis optimization.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Answer: Current regulatory assessments classify this compound as having no significant environmental hazards (e.g., low aquatic toxicity) and no mandatory safety labeling requirements . However, standard precautions for pyridine derivatives apply:

- Use gloves and eye protection to avoid irritation.

- Conduct reactions in well-ventilated fume hoods due to potential volatile byproducts.

- Store in airtight containers away from strong oxidizers .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Answer:

- HPLC-UV/Vis : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm, leveraging the pyridine ring’s UV absorbance .

- GC-MS : Employ electron ionization (EI) mode for fragmentation analysis, with a focus on the m/z 229.36 molecular ion peak and characteristic dienyl chain fragments .

- NMR : ¹H NMR can resolve the pyridine protons (δ 8.5–7.5 ppm) and dienyl chain protons (δ 5.5–2.0 ppm) .

Advanced Research Questions

Q. How does the dienyl side chain’s stereochemistry affect the compound’s biological or catalytic activity?

Answer: The 3,7-dienyl moiety introduces potential cis-trans isomerism, which can modulate interactions with biological targets (e.g., enzymes or receptors) or catalytic surfaces. To investigate:

- Use NOESY NMR to confirm stereochemistry in synthesized batches.

- Conduct docking simulations with proteins like cytochrome P450 to assess binding affinity variations .

- Compare reaction kinetics in asymmetric catalysis (e.g., hydrogenation) using stereoisomerically pure samples .

Q. What strategies can resolve contradictions in reported LogP values for this compound?

Answer: Discrepancies in LogP (e.g., experimental vs. computational values) may arise from:

- Measurement techniques : Validate experimental LogP using shake-flask methods with octanol/water partitioning, ensuring pH control (pyridine’s basicity affects ionization) .

- Computational adjustments : Apply correction factors for conjugated systems in software like MarvinSuite or ACD/Labs.

- Batch purity : Verify compound purity via HPLC before measurement, as impurities (e.g., oxidized byproducts) can skew results .

Q. How can this compound be functionalized for applications in material science or medicinal chemistry?

Answer:

- Electrophilic aromatic substitution : Introduce sulfonyl or nitro groups at the pyridine ring’s para position using HNO₃/H₂SO₄ or SO₃ .

- Cross-coupling reactions : Employ Suzuki-Miyaura conditions to attach aryl/heteroaryl groups to the dienyl chain .

- Biological probes : Conjugate fluorophores (e.g., FITC) via the pyridine nitrogen for cellular imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.